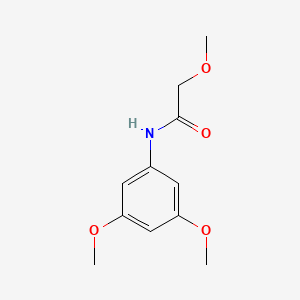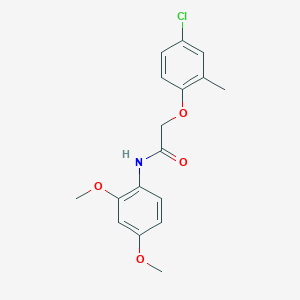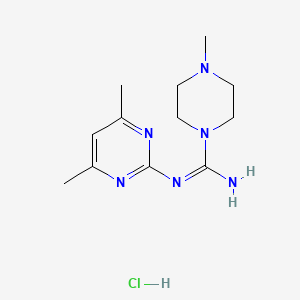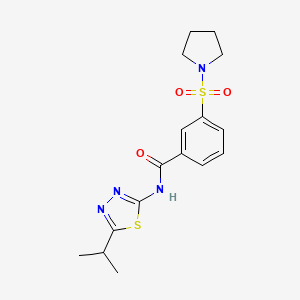![molecular formula C16H15Cl2NOS B5702234 N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)
N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide, commonly known as CCT251545, is a small molecule inhibitor that has been used in scientific research to study various cellular processes.
Mechanism of Action
CCT251545 inhibits the activity of the β-catenin transcriptional co-activator, which is involved in the Wnt signaling pathway. This pathway plays a critical role in the regulation of cell proliferation, differentiation, and survival. By inhibiting this pathway, CCT251545 can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCT251545 has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and lung cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CCT251545 in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other cellular processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the use of CCT251545 in scientific research. One potential application is in the development of new cancer therapies that target the Wnt signaling pathway. Additionally, this compound could be used to study the role of BET proteins in other disease states, such as autoimmune disorders and neurodegenerative diseases. Finally, further research is needed to investigate the potential side effects and toxicity of CCT251545 in vivo.
Synthesis Methods
The synthesis of CCT251545 involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with 4-chlorothiophenol in the presence of triethylamine to form the desired product, CCT251545.
Scientific Research Applications
CCT251545 has been used in various scientific research studies to investigate the role of different cellular processes. It has been shown to inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. Additionally, it has been used to study the role of the bromodomain and extra-terminal domain (BET) family of proteins in cancer and inflammation.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-2-3-13(18)10-15(11)19-16(20)8-9-21-14-6-4-12(17)5-7-14/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKUREWMSUKAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)



![4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5702202.png)

![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)
![2-hydrazino-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5702221.png)

![4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)
![methyl [4-(2-furoylamino)phenoxy]acetate](/img/structure/B5702255.png)
![3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)
![4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5702276.png)